Ethanol, 2-[[2-[(2-pyridinylmethyl)amino]ethyl]amino]-
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Overview
Description
Ethanol, 2-[[2-[(2-pyridinylmethyl)amino]ethyl]amino]- is a chemical compound with the molecular formula C8H12N2O. It is a derivative of ethanol, where the hydrogen atoms are substituted with a pyridinylmethyl group and an aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[[2-[(2-pyridinylmethyl)amino]ethyl]amino]- typically involves the reaction of 2-pyridinecarboxaldehyde with ethylenediamine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-[[2-[(2-pyridinylmethyl)amino]ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridinecarboxaldehyde or pyridinecarboxylic acid.
Reduction: Formation of ethylenediamine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Ethanol, 2-[[2-[(2-pyridinylmethyl)amino]ethyl]amino]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-[[2-[(2-pyridinylmethyl)amino]ethyl]amino]- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 2-[(2-aminoethyl)amino]ethanol
- 2-(Bis(2-pyridinylmethyl)amino)ethanol
- 2-(2-Amino-6-chlorophenyl)ethanol
Comparison: Ethanol, 2-[[2-[(2-pyridinylmethyl)amino]ethyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in forming complexes with metal ions. Its unique structure also allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
62402-15-7 |
---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[2-(pyridin-2-ylmethylamino)ethylamino]ethanol |
InChI |
InChI=1S/C10H17N3O/c14-8-7-11-5-6-12-9-10-3-1-2-4-13-10/h1-4,11-12,14H,5-9H2 |
InChI Key |
KWWQICUHUOGLKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCNCCO |
Origin of Product |
United States |
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